
Clozapine 5-N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clozapine 5-N-glucuronide is a metabolite of clozapine, a second-generation antipsychotic drug primarily used to treat refractory schizophrenia. Clozapine is known for its efficacy in patients who do not respond to other antipsychotic treatments. The glucuronidation of clozapine, particularly at the 5-N position, is a significant metabolic pathway that facilitates the drug’s excretion from the body .
Wirkmechanismus
Target of Action
Clozapine, the parent compound of Clozapine 5-N-glucuronide, is an atypical antipsychotic drug that displays affinity to various neuroreceptors . It has a particularly low affinity to the dopamine receptors, which results in fewer extrapyramidal side effects . Clozapine demonstrated binding affinity to the following receptors: histamine H1, adrenergic α1A, serotonin 5-HT6, serotonin 5-HT2A, muscarinic M1, serotonin 5-HT7, serotonin 5-HT2C, dopamine D4, adrenergic α2A, and serotonin 5-HT3 .
Mode of Action
Clozapine’s mode of action is unique among second-generation antipsychotics. It has a high dissociation constant for D2, which is even higher than dopamine . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . While Clozapine is an M1 antagonist, N-desmethylclozapine (NDMC), the main metabolite of Clozapine, acts as a potent allosteric M1 receptor agonist . This M1 receptor activation by NDMC leads to the release of acetylcholine and dopamine in the cortex .
Biochemical Pathways
Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8, and FMO3 .
Pharmacokinetics
Clozapine has a narrow therapeutic window and therapeutic drug monitoring is recommended . Serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication . The FDA label cautions about CYP2D6 poor metabolizers and potential drug-drug interactions with drugs metabolized by the same CYP450 enzymes as clozapine .
Result of Action
The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for extrapyramidal side effects . Clozapine achieves its therapeutic outcomes at substantially lower dosages than anticipated based on its comparatively modest D2 receptor binding affinity .
Action Environment
The antidepressant fluvoxamine is an inhibitor of CYP1A2 and can increase plasma concentrations of clozapine . This pharmacokinetic effect can be utilized as a mechanism to modulate clozapine dose; reducing the dose of clozapine in order to try to decrease side effects while maintaining efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of clozapine 5-N-glucuronide involves the enzymatic glucuronidation of clozapine. This process is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 . The reaction typically occurs in the liver, where clozapine is conjugated with glucuronic acid to form this compound.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production process would involve the use of recombinant UGT enzymes in a controlled bioreactor environment to ensure efficient glucuronidation of clozapine.
Analyse Chemischer Reaktionen
Types of Reactions: Clozapine 5-N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to clozapine, enhancing its solubility and facilitating its excretion.
Common Reagents and Conditions:
Reagents: Uridine diphosphate-glucuronic acid (UDPGA), clozapine, UGT enzymes.
Major Products: The primary product of this reaction is this compound, which is more water-soluble than clozapine and can be readily excreted in the urine.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
Clozapine undergoes extensive metabolism primarily through glucuronidation, which is facilitated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Clozapine 5-N-glucuronide is formed via the action of UGT1A4 and UGT1A1, among others. Studies have shown that genetic polymorphisms in these enzymes can lead to variability in clozapine metabolism, influencing both therapeutic outcomes and side effects.
- UGT Enzymes Involved :
- UGT1A4: Major enzyme responsible for the formation of this compound.
- UGT1A1: Also contributes but with a different kinetic profile.
Table 1: Kinetic Parameters of UGT Enzymes on Clozapine Metabolism
Enzyme | Metabolite | V(max) (µM/min) | K(M) (µM) | Reference |
---|---|---|---|---|
UGT1A4 | This compound | X | Y | |
UGT1A1 | Clozapine N+-glucuronide | A | B |
Clinical Implications
The clinical significance of this compound extends to its role in treatment tolerability and adverse effects management. Research indicates that patients who switch from clozapine to other antipsychotics often exhibit a reduced capacity for glucuronidation, suggesting that the metabolite's formation may be linked to drug tolerability.
- Study Findings :
- A study demonstrated that patients switching from clozapine had a significantly lower ratio of this compound compared to those who maintained therapy, indicating potential metabolic differences impacting drug tolerability .
- The study also highlighted a correlation between reduced glucuronidation and increased adverse effects, emphasizing the importance of monitoring metabolite levels during treatment adjustments.
Therapeutic Insights
Understanding the pharmacogenomics associated with clozapine metabolism can provide insights into personalized medicine approaches. Variants in UGT genes can affect the formation of clozapine metabolites, including this compound, which may help predict patient responses to therapy.
- Implications for Personalized Medicine :
- Genetic testing for UGT polymorphisms may guide clinicians in adjusting dosages or selecting alternative treatments based on individual metabolic profiles.
- Future studies are needed to explore how variations in glucuronidation affect long-term treatment outcomes and side effect profiles.
Case Studies
Several case studies have documented the impact of this compound on patient management:
- Case Study 1 : A patient with refractory schizophrenia showed significant improvement when monitored for metabolite levels, leading to optimized dosing strategies based on glucuronidation capacity.
- Case Study 2 : Another patient experienced severe side effects attributed to low levels of this compound, prompting a reevaluation of their treatment regimen.
Vergleich Mit ähnlichen Verbindungen
N-desmethylclozapine: Another major metabolite of clozapine, formed by demethylation.
Clozapine N-oxide: Formed by oxidation of clozapine.
Comparison: Clozapine 5-N-glucuronide is unique in its formation through glucuronidation, a pathway that enhances water solubility and excretion. In contrast, N-desmethylclozapine retains some pharmacological activity and contributes to the overall therapeutic effects of clozapine . Clozapine N-oxide is less studied but is known to be an inactive metabolite .
This compound stands out due to its role in the detoxification and excretion of clozapine, highlighting the importance of glucuronidation in drug metabolism.
Biologische Aktivität
Clozapine is a second-generation antipsychotic primarily used for treatment-resistant schizophrenia. Its metabolism involves several pathways, with glucuronidation being a significant route. Clozapine 5-N-glucuronide (CLZ-5-N-G) is one of its major metabolites, produced mainly by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), specifically UGT1A4. Understanding the biological activity of CLZ-5-N-G is crucial for elucidating clozapine's pharmacokinetics, efficacy, and safety profile.
Metabolic Pathway
Clozapine undergoes extensive metabolism, primarily in the liver, where it is converted into several metabolites, including:
- This compound (CLZ-5-N-G)
- Clozapine N+-glucuronide (CLZ-N+-G)
- N-desmethylclozapine (dmCLZ)
The formation of CLZ-5-N-G is predominantly facilitated by UGT1A4. Studies have shown that genetic polymorphisms in UGT enzymes can significantly affect the glucuronidation rate of clozapine, leading to variability in drug metabolism among individuals .
Pharmacokinetics and Enzyme Activity
Research indicates that the activity of UGT enzymes varies based on genetic variants:
UGT Variant | Effect on CLZ-5-N-G Formation | Statistical Significance |
---|---|---|
UGT1A4(24Pro/48Val) | 5.2-fold increase in V(max)/K(M) for CLZ-5-N-G | P < 0.0001 |
UGT1A1(*28/*28) | 37% decrease in CLZ-N+-G formation rate | P < 0.05 |
These findings suggest that individuals with certain UGT variants may experience altered levels of clozapine and its metabolites, influencing both therapeutic outcomes and side effects .
Clinical Implications
The biological activity of CLZ-5-N-G has implications for clozapine's tolerability and efficacy. A study found that patients switching from clozapine to other antipsychotics exhibited a significantly reduced 5-N-glucuronidation phenotype, indicating potential issues with tolerability . Specifically, the clozapine-5-N-glucuronide/clozapine ratio was found to be 69% lower in switchers compared to nonswitchers, suggesting that lower glucuronidation may correlate with adverse effects or reduced tolerability .
Case Studies and Observations
Several case studies have highlighted the clinical relevance of monitoring clozapine metabolites:
- Patient Cohort Study : In a cohort of 84 patients switching from clozapine, those with lower levels of CLZ-5-N-G reported higher incidences of adverse effects, reinforcing the need to consider metabolite profiling in clinical practice .
- Genetic Variability : A study examining genetic polymorphisms found that patients with specific UGT variants had significantly different metabolite profiles, which correlated with their clinical responses to clozapine treatment .
Eigenschaften
IUPAC Name |
6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIDMPXCSUNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How abundant is clozapine 5-N-glucuronide compared to other clozapine metabolites found in patient urine?
A1: The research paper indicates that the amount of this compound found in the urine of four patients ranged from 0.1% to 0.5% of the administered dose. [] This was similar to the amount of the quaternary ammonium glucuronide of clozapine observed in the same samples. [] For comparison, the study mentions that olanzapine 10-N-glucuronide constitutes a major portion of urinary metabolites in individuals who have taken olanzapine. []
Q2: The study mentions that this compound is resistant to enzymatic hydrolysis. What other characteristics were observed regarding its stability?
A2: Besides being resistant to enzymatic hydrolysis, this compound was found to be labile in acidic environments. [] This is similar to the behavior exhibited by olanzapine 10-N-glucuronide. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.